乙基 N-(1-金刚烷基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl N-(1-adamantyl)carbamate is a derivative of ethyl carbamate (EC), also known as urethane . Ethyl carbamate is the ethyl ester of carbamic acid and is a naturally occurring component found in many fermented foods and beverages . It is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys .

Synthesis Analysis

The synthesis of N-adamantylated amides, which includes ethyl N-(1-adamantyl)carbamate, has been carried out from 1-adamantyl nitrate in sulfuric acid media . The reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles have led to the synthesis of new cage aminoamides . Ethyl carbamate is also formed from the reaction of urea with ethanol .Molecular Structure Analysis

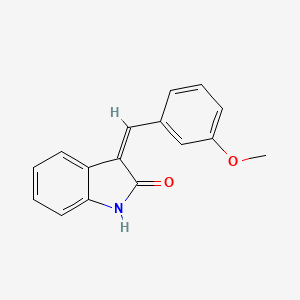

Ethyl N-(1-adamantyl)carbamate contains a total of 37 atoms; 21 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Chemical Reactions Analysis

Ethyl carbamate is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .Physical And Chemical Properties Analysis

Ethyl carbamate, from which ethyl N-(1-adamantyl)carbamate is derived, is a white, crystalline solid at room temperature . It occurs at low levels, from ng/L to mg/L, in many fermented foods and beverages .科学研究应用

抗病毒特性

乙基 N-(1-金刚烷基)氨基甲酸酯因其抗病毒特性而受到研究。一种衍生物乙基(3-乙基金刚烷-1-基)氨基甲酸酯对单纯疱疹病毒、痘苗病毒和腺病毒表现出显着的抗病毒活性。这种衍生物对对阿昔洛韦耐药的疱疹病毒株特别有效,当与阿昔洛韦联合使用时,它可以降低实验性疱疹病毒神经感染动物的死亡率 (Klimochkin 等人,2017)。

分析化学和食品安全

乙基氨基甲酸酯 (EC) 通常存在于发酵食品和饮料中,是一种 2A 组致癌物。其在食品中的存在和代谢已得到广泛研究。已经开发出各种分析方法来检测食品基质中的 EC,并且已经探索了减轻其在食品中存在的策略 (Gowd 等人,2018), (Weber & Sharypov,2009)。

催化和合成应用

在化学领域,乙基氨基甲酸酯已用于催化过程。例如,研究了三氟甲磺酸铝催化的 N-亲核试剂(包括乙基氨基甲酸酯)的金刚烷化,展示了羧酰胺、磺酰胺和硝基苯胺的 N-金刚烷化方法 (Konshin 等人,2018)。此外,镍/N-杂环卡宾催化的芳基氨基甲酸酯 Suzuki-Miyaura 交叉偶联证明了乙基氨基甲酸酯在高级有机合成中的效用 (Ohtsuki 等人,2016)。

毒理学和健康影响

乙基氨基甲酸酯的毒理学影响,特别是其致癌潜力,一直是研究的主题。研究探索了其遗传毒性作用,并将其归类为对人类具有潜在致癌性。对其免疫毒性的研究揭示了酯酶和细胞色素 P450 在其代谢和由此产生的免疫抑制作用中的作用 (Cha 等人,2000)。

在酒精饮料中的检测和监测

由于乙基氨基甲酸酯作为发酵的副产物存在,因此对酒精饮料中乙基氨基甲酸酯的检测和监测进行了大量研究。为此,已经开发了先进的分析方法,包括高效液相色谱和表面增强拉曼散射 (Yang 等人,2013), (Machado 等人,2013)。

作用机制

Target of Action

Ethyl N-(1-adamantyl)carbamate, also known as ethyl N-(adamantan-1-yl)carbamate, is a carbamate derivative . Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They are designed to make drug−target interactions through their carbamate moiety .

Mode of Action

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Biochemical Pathways

Carbamates play an important role in modern drug discovery and medicinal chemistry . They are structural elements of many approved therapeutic agents . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry .

Pharmacokinetics

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . This suggests that ethyl N-(1-adamantyl)carbamate may have similar properties.

Result of Action

Carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors . This suggests that ethyl N-(1-adamantyl)carbamate may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl N-(1-adamantyl)carbamate. For instance, ethyl carbamate has been identified in fermented foods and beverages . It is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . Therefore, the presence of ethyl carbamate in the environment could potentially influence its action and efficacy.

安全和危害

Ethyl carbamate is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . It has been classified as a group 2A carcinogen, “probably carcinogenic to humans”, by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007 . Ethyl N-(1-adamantyl)carbamate, being a derivative, may have similar hazards.

未来方向

生化分析

Biochemical Properties

The carbamate group in ethyl N-(1-adamantyl)carbamate is known to interact with various enzymes, proteins, and other biomolecules . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows ethyl N-(1-adamantyl)carbamate to modulate inter- and intramolecular interactions with target enzymes or receptors .

Cellular Effects

Ethyl N-(1-adamantyl)carbamate is a genotoxic, multisite carcinogen in all species tested . It has been found to trigger ferroptosis in liver cells . Ferroptosis is a form of programmed cell death that is iron-dependent and characterized by the accumulation of lipid peroxides .

Molecular Mechanism

The molecular mechanism of action of ethyl N-(1-adamantyl)carbamate is largely due to its carbamate functionality . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Temporal Effects in Laboratory Settings

Ethyl N-(1-adamantyl)carbamate has been identified in fermented foods and alcoholic beverages . Over time, its content decreases, indicating its degradation

Dosage Effects in Animal Models

The Committee concluded that ethyl carbamate is a genotoxic, multisite carcinogen in all species tested and that cancer was the critical endpoint for human health risk assessment . The increased incidences of alveolar and bronchiolar adenoma or carcinoma in mice were considered to be the critical effect in the study .

Metabolic Pathways

Ethyl N-(1-adamantyl)carbamate is mostly formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria .

属性

IUPAC Name |

ethyl N-(1-adamantyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-2-16-12(15)14-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZRKUNSLBUDSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2453775.png)

![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide](/img/structure/B2453776.png)

![ethyl 3-(3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2453779.png)

![(2E)-3-[3-bromo-5-methoxy-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]prop-2-enoic acid](/img/structure/B2453780.png)

![3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]propanoic acid](/img/structure/B2453782.png)

![N-cyclohexyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2453783.png)

![(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone](/img/structure/B2453788.png)

![ethyl 2-(5-bromothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2453789.png)

![3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea](/img/structure/B2453795.png)